molecular formula C21H15N5O7 B10895921 N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide

N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide

Cat. No.: B10895921
M. Wt: 449.4 g/mol
InChI Key: CCLVBIQTXOZTQZ-WSDLNYQXSA-N
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Description

N~1~-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitro groups, and hydrazino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 3-isocyanatobenzoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce nitroso derivatives.

Scientific Research Applications

N~1~-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro and hydrazino groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE: Characterized by its unique combination of nitro and hydrazino functionalities.

    N~1~-[3-({2-[(E)-1-(2-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE: Similar structure but with a different position of the nitro group.

    N~1~-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE: Similar structure but with a different position of the nitro group on the benzamide ring.

Uniqueness

The uniqueness of N1-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H15N5O7

Molecular Weight

449.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-[(4-nitrobenzoyl)amino]benzamide

InChI

InChI=1S/C21H15N5O7/c27-19-9-8-18(26(32)33)11-15(19)12-22-24-21(29)14-2-1-3-16(10-14)23-20(28)13-4-6-17(7-5-13)25(30)31/h1-12,27H,(H,23,28)(H,24,29)/b22-12+

InChI Key

CCLVBIQTXOZTQZ-WSDLNYQXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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